molecular formula C11H15BFNO3 B1520549 (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-51-7

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1520549
M. Wt: 239.05 g/mol
InChI Key: KKSGPXWRHLBCCW-UHFFFAOYSA-N
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Description

“(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874289-51-7 . It has a molecular weight of 239.05 and its IUPAC name is 5-[(tert-butylamino)carbonyl]-2-fluorophenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .


Chemical Reactions Analysis

Boronic acids, including “(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives

  • Boronic acid derivatives exhibit interesting fluorescence quenching behaviors. For instance, studies on 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols revealed a negative deviation from the Stern–Volmer equation, suggesting the presence of different solute conformers in the ground state and the importance of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Molecular Recognition and Sensing

  • Terphenylboronic acids have been synthesized to control the stereochemistry of synthetic organic reactions, demonstrating their ability to recognize α and β-anomers of 2-deoxyribofuranosides, indicating their potential for selective molecular recognition (Yamashita et al., 1996).
  • Phenyl boronic acids, known for their binding ligands to pendant diols, are crucial for saccharide recognition and exhibit a structure-function relationship for optical modulation when grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes, highlighting their potential in saccharide recognition and optical applications (Mu et al., 2012).

Synthesis and Chemical Transformations

  • The synthesis processes and applications of various boronic acid derivatives, like 3-borono-5-fluorobenzoic acid, have been extensively studied, highlighting their significance as intermediates in organic synthesis and their potential in synthesizing a wide range of products (Hai-xia et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[5-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGPXWRHLBCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660199
Record name [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

CAS RN

874289-51-7
Record name [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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